![molecular formula C25H21FN4O2 B3411068 N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 900133-01-9](/img/structure/B3411068.png)
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Carbazole and Oxadiazole Moieties: The final step involves coupling the carbazole and oxadiazole moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Propanamide Linkage Formation
The propanamide chain is introduced via nucleophilic acyl substitution:
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Coupling Reagents : COMU® or DIC (N,N′-diisopropylcarbodiimide) facilitate amide bond formation between the carbazole amine and propanoic acid derivative .
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Conditions : Reactions proceed in anhydrous DMF or THF at room temperature .
Representative Reaction :
a) Oxadiazole Ring Stability
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Acid/Base Resistance : The 1,2,4-oxadiazole ring is stable under mild acidic conditions but degrades in concentrated sulfuric acid or prolonged exposure to bases .
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Thermal Stability : Decomposition occurs above 200 °C, as observed in thermogravimetric analysis (TGA) of analogs .
b) Carbazole Reactivity
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Electrophilic Substitution : The carbazole moiety undergoes halogenation or nitration at the 3- and 6-positions under controlled conditions .
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Oxidation : Susceptible to oxidation at the ethyl side chain, forming carboxylic acid derivatives .
Key Reaction Data
Reaction Step | Conditions | Yield | Source |
---|---|---|---|
Oxadiazole cyclization | SOCl₂, toluene, 95 °C, 2.5 h | 79% | |
Amide coupling | COMU®, DMF, rt, 24 h | 36–77% | |
Hydrazide synthesis | NH₂NH₂·H₂O, ethanol, reflux | 85% |
Stability and Degradation Pathways
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Hydrolytic Degradation : The oxadiazole ring hydrolyzes in strong aqueous acids (e.g., HCl) to form hydrazides and carboxylic acids .
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Photodegradation : Exposure to UV light induces cleavage of the oxadiazole ring, generating nitrile and amide byproducts .
Analytical Characterization
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered attention in various scientific research domains due to its unique structural features and potential applications. This article explores its applications in detail, focusing on its roles in medicinal chemistry, material science, and organic electronics.
Basic Information
- IUPAC Name : N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Molecular Formula : C25H21FN4O2
- CAS Number : 900133-01-9
- Molecular Weight : 429.46 g/mol
Structure
The compound features a carbazole moiety linked to an oxadiazole ring through a propanamide group. This unique structure imparts distinct electronic properties that are advantageous for various applications.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent. Its structural components may interact with biological targets such as enzymes and receptors.
Case Studies
- Anticancer Activity : Research indicates that compounds containing carbazole and oxadiazole moieties exhibit cytotoxic effects against cancer cell lines. The incorporation of fluorine enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in drug formulations .
Organic Electronics
The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Performance Metrics
Property | Value |
---|---|
Electron Mobility | High |
Photoluminescence | Significant |
Stability | Excellent under operational conditions |
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- or bromo- counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide, a compound with the CAS number 900133-01-9, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The compound's structure consists of a carbazole moiety linked to an oxadiazole derivative, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 900133-01-9 |
Molecular Formula | C25H21FN4O2 |
Molecular Weight | 428.5 g/mol |
Antiviral Properties
Recent studies have highlighted the antiviral potential of carbazole derivatives against SARS-CoV-2. A notable research article reported that compounds derived from N-(9-ethyl-9H-carbazol-3-yl) exhibited strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, derivatives showed binding energies ranging from to kcal/mol against these targets, indicating their potential as antiviral agents .
Table 1: Binding Affinities of Carbazole Derivatives
Compound | Mpro Binding Energy (kcal/mol) | RdRp Binding Energy (kcal/mol) |
---|---|---|
9b | -8.83 | -7.62 |
9c | -8.92 | -7.80 |
9e | -8.76 | -7.90 |
9h | -8.87 | -8.00 |
The mechanism of action for this compound primarily involves its ability to inhibit viral protein functions through competitive binding at active sites. The molecular docking studies suggest that the compound forms stable interactions with crucial amino acids in the target proteins, effectively blocking their activity and thereby impeding viral replication .
Pharmacokinetics and Toxicology
Pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADMET) have been evaluated for several derivatives of this compound. The studies indicate favorable profiles with good bioavailability and low toxicity levels in preliminary assessments .
Table 2: ADMET Properties of Selected Derivatives
Compound | Absorption (%) | Distribution (LogP) | Metabolism (Phase I/II) | Excretion (%) |
---|---|---|---|---|
9e | 75 | 3.5 | Yes | 50 |
9h | 80 | 4.0 | Yes | 45 |
Case Study: Antiviral Efficacy Against SARS-CoV-2
In a controlled study involving various carbazole derivatives, researchers synthesized multiple compounds based on N-(9-ethyl-9H-carbazol-3-yl). The lead candidates demonstrated significant antiviral activity in vitro against SARS-CoV-2, with IC50 values lower than those of standard antiviral drugs like remdesivir and chloroquine .
Key Findings:
- High Binding Affinity: The most potent derivatives showed high binding affinity to Mpro and RdRp.
- Efficacy: In vitro assays confirmed that these compounds could inhibit viral replication effectively.
- Safety Profile: Preliminary toxicity assays indicated a favorable safety profile.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2/c1-2-30-21-10-6-4-7-17(21)19-15-16(11-12-22(19)30)27-23(31)13-14-24-28-25(29-32-24)18-8-3-5-9-20(18)26/h3-12,15H,2,13-14H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIHFTLHUNNBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4F)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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